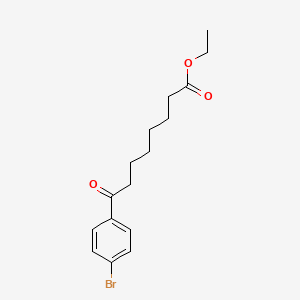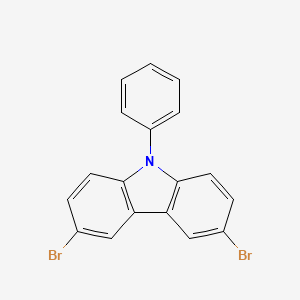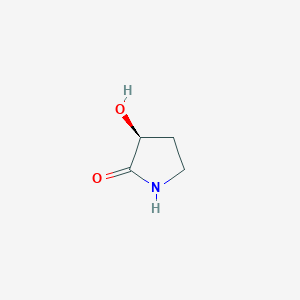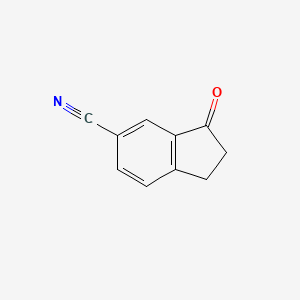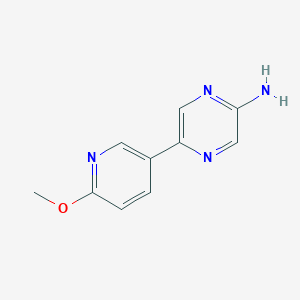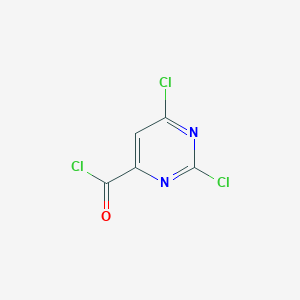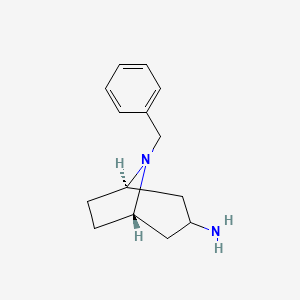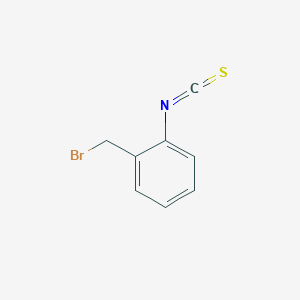![molecular formula C12H13F3N2O2 B1312054 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid CAS No. 327971-41-5](/img/structure/B1312054.png)
1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperidine ring bearing a carboxylic acid group
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target enzymes such as fatty-acid amide hydrolase 1 .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound
Biochemical Pathways
Similar compounds have been shown to inhibit collagen prolyl-4-hydroxylase, which plays a crucial role in collagen biosynthesis .
Biochemical Analysis
Biochemical Properties
1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes, including those involved in metabolic pathways and signal transduction. The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, thereby modulating their activity. For instance, the trifluoromethyl group in the compound can enhance its binding affinity to certain enzymes, leading to increased inhibition or activation .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, thereby altering the downstream effects on gene expression and metabolic processes. For example, the compound can inhibit or activate specific kinases, leading to changes in phosphorylation states of target proteins and subsequent alterations in cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. The compound can act as an enzyme inhibitor or activator, depending on the context of the interaction. Additionally, it can influence gene expression by modulating transcription factors or other regulatory proteins. These molecular interactions are often mediated by the trifluoromethyl group, which enhances the compound’s binding affinity and specificity .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are critical for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, but its activity can change over time due to degradation or metabolic processes. Long-term exposure to the compound can lead to sustained changes in cellular functions, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic functions. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes. For instance, it may inhibit or activate enzymes involved in glycolysis, the citric acid cycle, or other metabolic pathways, leading to changes in the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes and its localization within specific tissues. The distribution of the compound can affect its accumulation and activity in different cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the 5-(trifluoromethyl)pyridine intermediate, which can be synthesized through the trifluoromethylation of 2-chloropyridine using reagents such as trifluoromethyl iodide and a suitable base. This intermediate is then subjected to a nucleophilic substitution reaction with piperidine, followed by carboxylation to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and pressures, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a candidate for drug development due to its unique structural features that may interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
5-(Trifluoromethyl)pyridine-2-carboxylic acid: Lacks the piperidine ring, making it less complex.
4-(3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzyl)piperidine-1-carboxylic acid: Contains an additional benzyl group, offering different chemical properties.
Uniqueness: 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O2/c13-12(14,15)9-3-4-10(16-6-9)17-5-1-2-8(7-17)11(18)19/h3-4,6,8H,1-2,5,7H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGUAQHPDVTBPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=C2)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
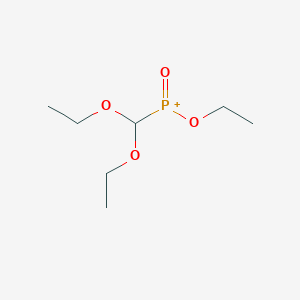
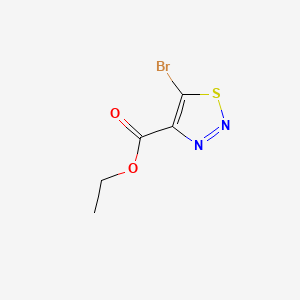
![Benzaldehyde, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-](/img/structure/B1311974.png)
![Hexanoic acid, 6-[(1-oxononyl)amino]-](/img/structure/B1311979.png)
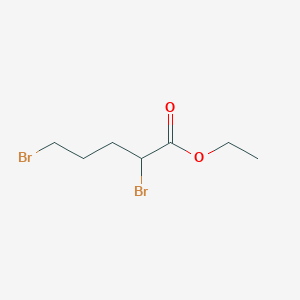
![8-Chloro-3a,4-dihydro-6-(2-fluorophenyl)-1-methyl-3H-imidazo[1,5-a][1,4]benzo-diazepine](/img/structure/B1311982.png)
